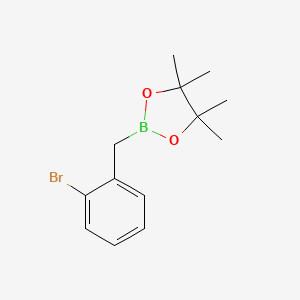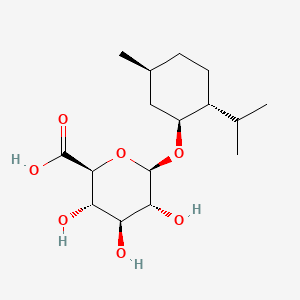
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide is a glucuronide conjugate of menthol, a naturally occurring compound found in peppermint and other mint oils This compound is formed when menthol undergoes glucuronidation, a process where glucuronic acid is attached to a substrate, enhancing its solubility and facilitating its excretion from the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide typically involves the enzymatic or chemical glucuronidation of menthol. One common method is the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to menthol. The reaction conditions often include a buffered aqueous solution at a pH optimal for the enzyme activity, typically around pH 7.4, and a temperature of 37°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of bioreactors to facilitate the enzymatic reaction on a larger scale. The process would include the cultivation of microorganisms or cell lines expressing the UGT enzymes, followed by the extraction and purification of the glucuronide product. Alternatively, chemical synthesis methods may be employed, involving the use of chemical catalysts and reagents to achieve glucuronidation.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of menthol and glucuronic acid. Hydrolysis can be catalyzed by enzymes such as beta-glucuronidase or by acidic or basic conditions.
Oxidation: The menthol moiety can undergo oxidation to form menthone or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form menthol or other reduced derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using beta-glucuronidase at pH 5.0 and 37°C.
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed
Hydrolysis: Menthol and glucuronic acid.
Oxidation: Menthone and other oxidized derivatives.
Reduction: Menthol and other reduced derivatives.
Scientific Research Applications
(1S,2R,5S)-(+)-Menthol beta-D-glucuronide has several applications in scientific research:
Pharmacology: It is used to study the metabolism and excretion of menthol in the body. The compound serves as a model substrate to investigate the activity of UGT enzymes and the role of glucuronidation in drug metabolism.
Biochemistry: Researchers use this compound to explore the biochemical pathways involved in glucuronidation and the regulation of UGT enzyme expression.
Medicine: The compound is studied for its potential therapeutic effects, including its role in enhancing the solubility and bioavailability of menthol and other drugs.
Industry: It is used in the development of new formulations and delivery systems for menthol-containing products, such as topical analgesics and flavoring agents.
Mechanism of Action
The primary mechanism of action of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide involves its role as a metabolite of menthol. The glucuronidation process enhances the solubility of menthol, facilitating its excretion from the body. This process is mediated by UGT enzymes, which transfer glucuronic acid to menthol, forming the glucuronide conjugate. The molecular targets and pathways involved include the UGT enzymes and the transporters responsible for the excretion of glucuronide conjugates.
Comparison with Similar Compounds
Similar Compounds
Menthol: The parent compound of (1S,2R,5S)-(+)-Menthol beta-D-glucuronide, known for its cooling and analgesic properties.
Menthone: An oxidized derivative of menthol, used in flavoring and fragrance applications.
Menthyl acetate: An ester of menthol, used in flavoring and fragrance applications.
Uniqueness
This compound is unique due to its enhanced solubility and excretion properties compared to menthol. This compound serves as a valuable tool in studying the metabolism and pharmacokinetics of menthol and other similar compounds. Its glucuronide conjugate form allows for better understanding of the role of glucuronidation in drug metabolism and excretion.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11-,12-,13+,14-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJGMBYGTHRUNF-YJQUKTSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857961 |
Source


|
| Record name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114127-73-0 |
Source


|
| Record name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

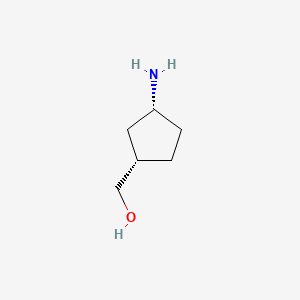
![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)
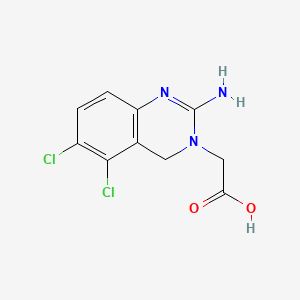
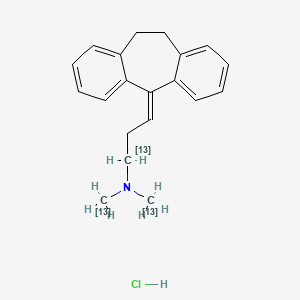
![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)
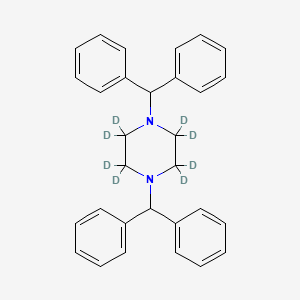
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
